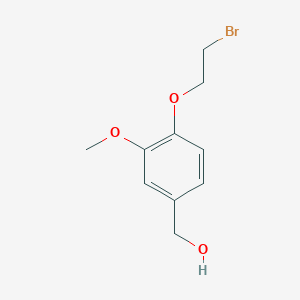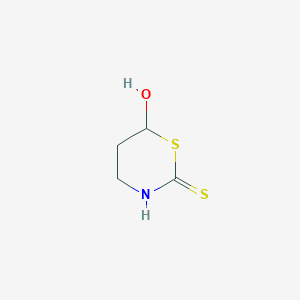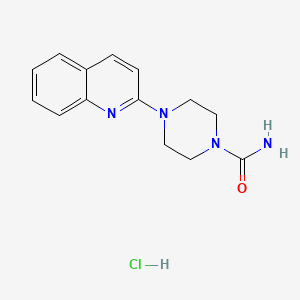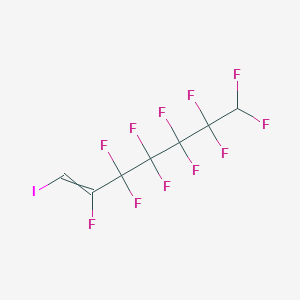![molecular formula C22H16OS B14329553 4-Benzylidenespiro[thietane-2,9'-xanthene] CAS No. 106076-57-7](/img/structure/B14329553.png)
4-Benzylidenespiro[thietane-2,9'-xanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylidenespiro[thietane-2,9’-xanthene] is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a thietane ring fused to a xanthene moiety, with a benzylidene group attached at the 4-position. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the [2+2] cycloaddition of alkenes and thiocarbonyl compounds to form the thietane ring . This is followed by nucleophilic cyclization to introduce the xanthene moiety . The benzylidene group is then added through a condensation reaction with benzaldehyde under basic conditions .
Industrial Production Methods: While specific industrial production methods for 4-Benzylidenespiro[thietane-2,9’-xanthene] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzylidenespiro[thietane-2,9’-xanthene] can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The xanthene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted xanthenes.
Wissenschaftliche Forschungsanwendungen
4-Benzylidenespiro[thietane-2,9’-xanthene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 4-Benzylidenespiro[thietane-2,9’-xanthene] is largely dependent on its structural components. The thietane ring can interact with various biological targets through sulfur-containing functional groups, while the xanthene moiety can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Thietane Derivatives: Compounds like thietanose nucleosides and thiathromboxane A2.
Xanthene Derivatives: Compounds such as fluorescein and rhodamine.
Uniqueness: 4-Benzylidenespiro[thietane-2,9’-xanthene] is unique due to its spirocyclic structure, which combines the properties of both thietane and xanthene derivatives. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Eigenschaften
CAS-Nummer |
106076-57-7 |
|---|---|
Molekularformel |
C22H16OS |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-benzylidenespiro[thietane-2,9'-xanthene] |
InChI |
InChI=1S/C22H16OS/c1-2-8-16(9-3-1)14-17-15-22(24-17)18-10-4-6-12-20(18)23-21-13-7-5-11-19(21)22/h1-14H,15H2 |
InChI-Schlüssel |
CMDGOEWBPPNESM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2)SC13C4=CC=CC=C4OC5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



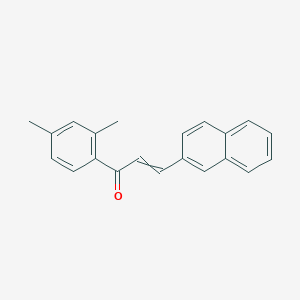
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)

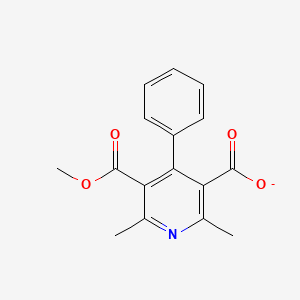
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
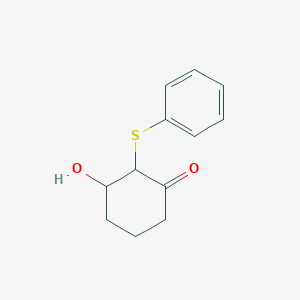
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
